Journal Name:Journal of Materials Chemistry A
Journal ISSN:2050-7488
IF:14.511
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-a/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2505
Publishing Cycle:
OA or Not:Not
One-pot reaction derived multicolor nitrogen-doped graphene quantum dots for LED applications
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-03-10 , DOI: 10.1142/s179360472350008x
Multicolor nitrogen-doped graphene quantum dots (NGQDs) were prepared via one-pot method and purified by column chromatography to obtain three NGQDs with different emission colors, i.e. blue emission (B-NGQDs), cyan emission (C-NGQDs), and yellow emission (Y-NGQDs). The multicolor NGQDs were combined with InGaN chip to fabricate light-emitting diode (LED) that emitted blue, cyan, and yellow light, respectively. Moreover, reducing the amount of Y-NGQDs used could construct a white LED (WLED) with color coordinate of (0.324, 0.334).
Detail
Enhanced dielectric responses of Ba0.6Sr0.4TiO3 thin films onto BaxSr1−xTiO3-buffered stainless steel substrates
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-02-24 , DOI: 10.1142/s1793604723500078
Misfit strain, lattice parameter, polarization, permittivity, and tunability of Ba0.6Sr0.4TiO3 thin films onto BaxSr1−xTiO3-buffered stainless steel (SS) substrates are computed via a modified phenomenological model. When the Ba/Sr ratio of BaxSr1−xTiO3 buffer layer grows, the permittivity and tunability first increase and then decrease with the maximum at x = 0.75. The highest tunability of such films prepared by the sol-gel technique can reach 32.5% at the electric field of 320 kV/cm when x = 0.8. The strains are qualitatively analyzed through combining XRD, Raman, and theoretical calculation. The computed data are generally supported by experimental lattice parameters, permittivities, and tunabilities, which show that polycrystalline BST thin films with smaller compressive strain obtain higher dielectric response, and that inserting buffer layer could regulate the strains and dielectric properties of BST thin films.
Detail
Effect of sintering temperature on phase transformation and energy storage properties of 0.95NaNbO3–0.05Bi(Zn0.5Zr0.5)O3 ceramics
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-07-06 , DOI: 10.1142/s1793604723500157
Dielectric materials with excellent energy storage performance are crucial to the development of renewable energy. In this work, we prepared 0.95NaNbO3–0.05Bi(Zn0.5Zr0.5)O3 (0.95NN–0.05BZZ) ceramics using solid state sintering and investigated the effect of sintering temperature on phase structure. We find that the phase transformation of ceramics occurs with the change of sintering temperature. The cubic phase (Pm -3m) and the antiferroelectric phase (Pbma) coexist at 1150∘C, the ferroelectric phase (P21ma) appears at 1200∘C and its phase proportion decreases with the sintering temperature increasing from 1200∘C to 1280∘C. Finally, we achieve the high recoverable energy storage density (Wrec) 0.74 J/cm3 and efficiency (η) 71% (at 140 kV/cm) at 1150∘C.
Detail
Impedance analysis of PEG plasticized PEO-based composite polymer electrolytes for sodium-ion batteries
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-06-08 , DOI: 10.1142/s1793604723400167
Solid-state sodium-ion batteries (SSIBs) will be the next generation batteries due to the high safety, low price, and availability of sodium resources. Composite polymer electrolytes (CPEs) are promising electrolytes because of easy fabrication, good stability, and high flexibility facilitating a good electrolyte-electrode interface, although their ionic conductivities are still unsatisfied. In this work, a CPE made of polyethylene oxide (PEO), Na3Zr2Si2PO12, and NaClO4 has been fabricated. To further enhance the ionic conductivity and a good electrolyte–electrode interface, polyethylene glycol (PEG) is added as a plasticizer. The electrochemical impedance spectroscopy (EIS) demonstrates effect on conductivity by introducing PEG.
Detail
Direct decomposition of nitrous oxide by rhodium supported on ZrSnO4
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-06-08 , DOI: 10.1142/s1793604723500169
Novel catalysts of Rh/ZrSnO4 were synthesized, and their catalytic activities for the direct decomposition of nitrous oxide (N2O) were investigated. ZrSnO4 with an α-PbO2-type structure was used as a promoter, since the oxygen supply from its lattice was expected to facilitate N2O decomposition. Among the prepared catalysts, 1.0 wt.% Rh/ZrSnO4 exhibited the highest catalytic activity: N2O was completely decomposed at 450∘C. This activity was higher than those for 1.0 wt.% Rh/ZrO2 and 1.0 wt.% Rh/SnO2, indicating that the ZrSnO4 solid promoted N2O decomposition. In addition, the 1.0 wt.% Rh/ZrSnO4 catalyst featured high durability in the presence of O2, CO2, and H2O vapors.
Detail
Ultrasonic synthesis of perovskite-type BaCeO3/Fe2O3 composites with enhanced photocatalytic degradation of Rhodamine B
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-04-25 , DOI: 10.1142/s1793604723510050
As the environmental issues of organic dyes pollutants are becoming more and more severe, the need to develop emerging technologies to effectively eliminate pollutants is becoming increasingly urgent. In this work, the perovskite-type BaCeO3/Fe2O3 composites were successfully synthesized by a simple ultrasonic water bath. The obtained composite was characterized by various techniques such as XRD, FTIR, SEM and UV-Vis. The photocatalytic performance of the composite was investigated by degrading rhodamine B under 25 W and 254 nm UV irradiation. Moreover, we investigated the optimum preparation conditions of BaCeO3/Fe2O3 photocatalyst with a BaCeO3 to Fe2O3 mass ratio of 1:1 and a temperature of 50∘C for 2 h. In addition, the operating parameters of the photocatalytic reaction were systematically studied such as the initial concentration of solution, catalyst dosage and solution initial pH. The results showed that the photocatalytic decolorization rate of rhodamine B could reach 97.5% by adding 1 g/L BaCeO3/Fe2O3 photocatalyst to 100 mL of 20 mg/L rhodamine B solution at pH 2 for 2 h. What’s more, the BaCeO3/Fe2O3 catalyst was shown to be reusable and stable by cycling tests, and the use of active species trapping agents determined the predominance of •O2− and h+ in the reaction system. Finally, the possible mechanism of enhancement of photocatalytic activity was initially discussed.
Detail
Influence of LiBF4 sintering aid on the grain boundary and conductivity of LAGP electrolyte
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-02-15 , DOI: 10.1142/s1793604723500017
NASICON-type Li1.5Al0.5Ge0.5P3O12(LAGP) is one of the most promising inorganic solid-state electrolytes (SSEs). However, its practical applications have been hindered due to the high grain boundary resistance and poor sintering performance. In this work, we introduce a novel LiBF4 sintering aid into LAGP to promote the growth of grains, decrease grain boundary resistance, and supplement the loss of lithium. The experimental results show that the ionic conductivity of LAGP-0.5 wt% LiBF4 has the highest ionic conductivity (3.21 × 10−4S/cm), grain boundary impedance decreases from 162.2 Ω to 35.2 Ω, the relative density increases from 93.6% to 96.5%, and no impurity phase is observed in LAGP–0.5 wt% LiBF4. At the same ionic conductivity, the sintering temperature of LAGP without LiBF4 and with a small amount of LiBF4 decreases from 800∘C to 700∘C. The Li/LAGP-LiBF4/LiFePO4 cell presents excellent cyclic stability (capacity retention of the discharge capacity is still 117.5 mAhg−1 after 100 cycles) and a high initial discharge capacity of 164.2 mAhg−1 at 0.2 C.
Detail
Temperature effects on electrochemical performance of Li4Ti5O12
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-06-09 , DOI: 10.1142/s1793604723510128
Li4Ti5O12(LTO) is one of the most popular Li+-storage anode materials. However, the influences of different operating temperatures on the electrochemical performance of LTO and the underlying mechanisms are still unclear. Herein, we systematically investigate its temperature-dependent electrochemical performance, electrochemical kinetics, and crystal-structural evolution at −10∘C, 5∘C, 25∘C, 45∘C, and 60∘C. When the operation temperature increases from −10∘C to 45∘C, more intensive electrolyte decomposition increases the irreversible capacity in the first cycle, which decreases the initial Coulombic efficiency. Meanwhile, the electrochemical kinetics becomes faster, leading to reduced electrode polarization, faster Li+Transport, and higher rate capability. Finally, the maximum unit-cell-volume shrinkage enlarges, resulting in the decay of the cyclic stability. However, when the temperature further rises to 60°C, the rate capacity and cyclic stability rapidly decay due to the severe electrolyte decomposition catalyzed by Ti4+ and the formation of thick solid electrolyte interface (SEI) films.
Detail
The effect of Y, Er co-doped on the sintering and electrical properties of Mo0.05Bi1.95O3 electrolyte materials for solid oxide fuel cells
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-06-05 , DOI: 10.1142/s1793604723510074
Bismuth oxide-based electrolyte materials co-doped with yttrium and erbium were synthesized by nitrate combustion method. The crystal structure was analyzed by X-ray diffraction. The data on electrical conductivity were carried out using AC impedance spectroscopy. The results suggested that all of the co-doped bismuth oxide samples obtained δ-phase with cubic fluorite structure. The conductivity of (YO1.5)0.2(MoO3)0.05(ErO1.5)0.05(BiO1.5)0.7ceramic electrolyte sintered at 925∘C for 10 h reached 12.26 × 10−2 S cm−1 at 700∘C. It has good thermal stability and is a promising electrolyte material for SOFC.
Detail
TiO2/C aerogel composites as high-performance electrode materials for supercapacitors
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date: 2023-04-29 , DOI: 10.1142/s1793604723510049
TiO2/C aerogel composites are primarily composed of resorcinol-formaldehyde (RF) and low-cost commercial titanium dioxide nanoparticles. These composites are synthesized through a simple process of freeze-drying and high-temperature carbonization under inert gas protection. TiO2 nanoparticles in the TiO2/C aerogel composites produce partial oxygen vacancies by high-temperature treatment under anoxic conditions which is beneficial to increase the carrier density of the material. Electrochemical characterizations confirm the excellent specific capacitance, which reaches a maximum of 250 F g−1 at a current density of 0.2 A g−1. Moreover, after 5000 charge/discharge cycles at a current density of 10 A g−1, capacitance retention can be up to 98% or more. These properties are attributed to a synergistic effect of electrical double layer capacitance and pseudo-capacitance.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.90 99 Science Citation Index Science Citation Index Expanded Not
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